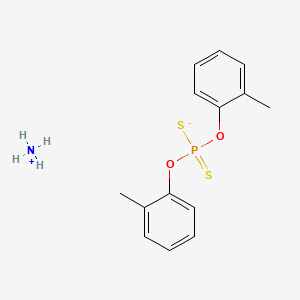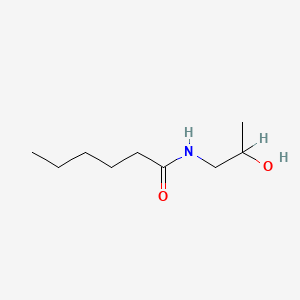
N-(2-Hydroxypropyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)hexanamide can be synthesized through the reaction of hexanoyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxypropyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)hexanamide.
Reduction: Formation of N-(2-hydroxypropyl)hexylamine.
Substitution: Formation of N-(2-alkoxypropyl)hexanamide or N-(2-acetoxypropyl)hexanamide.
Aplicaciones Científicas De Investigación
N-(2-Hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group allows for interactions with various biological molecules, potentially affecting signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Hexanamide: The parent compound, lacking the 2-hydroxypropyl group.
N-(2-Hydroxyethyl)hexanamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
N-(2-Hydroxypropyl)butanamide: Similar structure but with a butanamide backbone instead of hexanamide.
Uniqueness: N-(2-Hydroxypropyl)hexanamide is unique due to the presence of both a hydroxyl group and a hexanamide backbone. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
23054-59-3 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-9(12)10-7-8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
Clave InChI |
WEJHDPCZRFVRCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
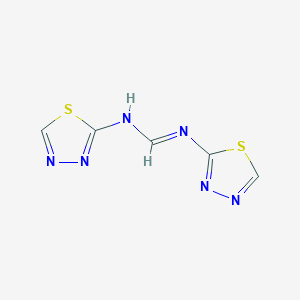
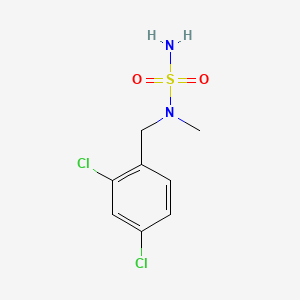



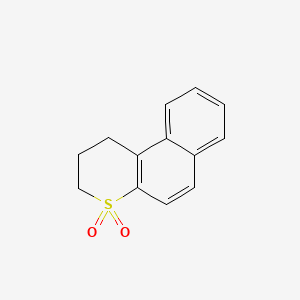
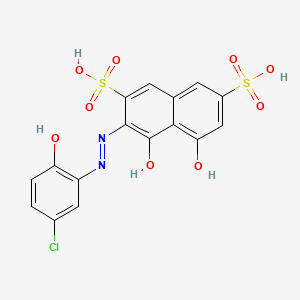
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
